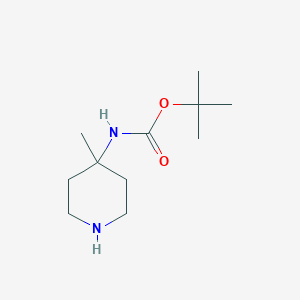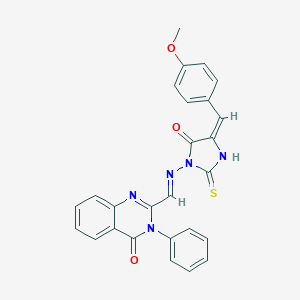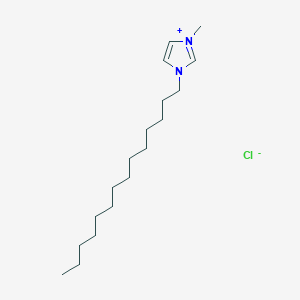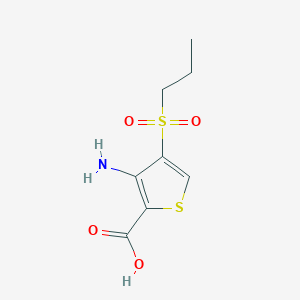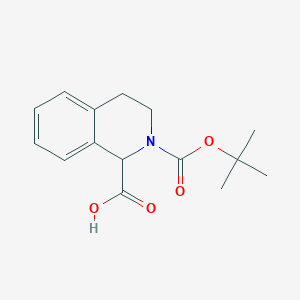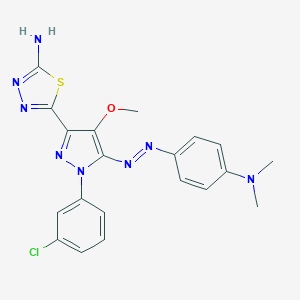
1,3,4-Thiadiazol-2-amine, 5-(1-(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)azo)-4-methoxy-1H-pyrazol-3-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Thiadiazol-2-amine, 5-(1-(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)azo)-4-methoxy-1H-pyrazol-3-yl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1,3,4-Thiadiazol-2-amine, 5-(1-(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)azo)-4-methoxy-1H-pyrazol-3-yl)- is not fully understood. However, studies have suggested that it induces apoptosis in cancer cells by activating the caspase-dependent pathway and inhibiting the PI3K/Akt signaling pathway. It has also been reported to exhibit anti-inflammatory activity by inhibiting the expression of pro-inflammatory cytokines and enzymes.
Efectos Bioquímicos Y Fisiológicos
Studies have reported various biochemical and physiological effects of 1,3,4-Thiadiazol-2-amine, 5-(1-(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)azo)-4-methoxy-1H-pyrazol-3-yl)-. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the migration and invasion of cancer cells. In animal models, it has been reported to exhibit anti-inflammatory activity and to improve cognitive function. It has also been investigated for its potential as an antidiabetic agent and for its effects on the cardiovascular system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1,3,4-Thiadiazol-2-amine, 5-(1-(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)azo)-4-methoxy-1H-pyrazol-3-yl)- in lab experiments is its potential as a versatile compound with applications in various fields. Its ability to induce apoptosis in cancer cells and exhibit anti-inflammatory activity make it a promising candidate for drug development. However, one of the limitations of using this compound is its complex synthesis method, which may limit its accessibility for some researchers.
Direcciones Futuras
There are several future directions for research on 1,3,4-Thiadiazol-2-amine, 5-(1-(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)azo)-4-methoxy-1H-pyrazol-3-yl)-. One direction is to investigate its potential as a drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. Another direction is to explore its potential as a plant growth regulator and pesticide. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method for accessibility and scalability.
Métodos De Síntesis
The synthesis of 1,3,4-Thiadiazol-2-amine, 5-(1-(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)azo)-4-methoxy-1H-pyrazol-3-yl)- involves the reaction between 3-chloroaniline and 4-dimethylaminobenzene diazonium salt, followed by the reaction with 1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid hydrazide. The final product is obtained after cyclization with thiosemicarbazide.
Aplicaciones Científicas De Investigación
1,3,4-Thiadiazol-2-amine, 5-(1-(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)azo)-4-methoxy-1H-pyrazol-3-yl)- has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies reporting its ability to induce apoptosis in cancer cells. It has also been investigated for its potential as an anti-inflammatory agent and for the treatment of Alzheimer's disease. In agriculture, this compound has been studied for its potential as a plant growth regulator and as a pesticide. In material science, it has been investigated for its potential as a dye and as a corrosion inhibitor.
Propiedades
Número CAS |
172701-58-5 |
|---|---|
Nombre del producto |
1,3,4-Thiadiazol-2-amine, 5-(1-(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)azo)-4-methoxy-1H-pyrazol-3-yl)- |
Fórmula molecular |
C20H19ClN8OS |
Peso molecular |
454.9 g/mol |
Nombre IUPAC |
5-[1-(3-chlorophenyl)-5-[[4-(dimethylamino)phenyl]diazenyl]-4-methoxypyrazol-3-yl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C20H19ClN8OS/c1-28(2)14-9-7-13(8-10-14)23-24-18-17(30-3)16(19-25-26-20(22)31-19)27-29(18)15-6-4-5-12(21)11-15/h4-11H,1-3H3,(H2,22,26) |
Clave InChI |
CTNSFBOEMGSTKW-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=C(C(=NN2C3=CC(=CC=C3)Cl)C4=NN=C(S4)N)OC |
SMILES canónico |
CN(C)C1=CC=C(C=C1)N=NC2=C(C(=NN2C3=CC(=CC=C3)Cl)C4=NN=C(S4)N)OC |
Sinónimos |
5-[1-(3-chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxy-pyra zol-3-yl]-1,3,4-thiadiazol-2-amine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Spiro[1-azabicyclo[2.2.2]octane-3,5-oxazolidin]-2-one, (3R)-(9CI)](/img/structure/B61990.png)

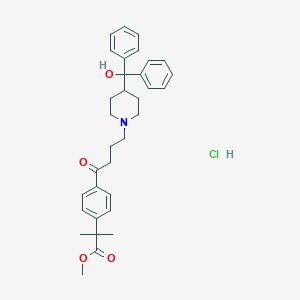
![4-[[(E)-1-Carboxy-2-(3-methoxy-4-hydroxyphenyl)ethenyl]oxy]-3-methoxy-trans-cinnamic acid](/img/structure/B61995.png)


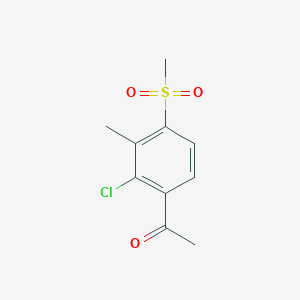
![Methyl 1-oxaspiro[2.3]hexane-5-carboxylate](/img/structure/B62007.png)
